4-(But-3-en-1-yloxy)-1H-pyrazole

Computational ADME Medicinal Chemistry Drug Design

4-(But-3-en-1-yloxy)-1H-pyrazole (CAS: 1599563-63-9, C7H10N2O, MW: 138.17) is a heterocyclic building block featuring a pyrazole core substituted at the 4-position with a but-3-en-1-yloxy chain. This structure uniquely integrates a terminal alkene, enabling participation in olefin metathesis, thiol-ene, and other alkene-specific chemistries not accessible to its saturated analogs.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B8174216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(But-3-en-1-yloxy)-1H-pyrazole
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC=CCCOC1=CNN=C1
InChIInChI=1S/C7H10N2O/c1-2-3-4-10-7-5-8-9-6-7/h2,5-6H,1,3-4H2,(H,8,9)
InChIKeyLFNMDDOMOKWRHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(But-3-en-1-yloxy)-1H-pyrazole: A Specialized Pyrazole Intermediate for Targeted Synthesis


4-(But-3-en-1-yloxy)-1H-pyrazole (CAS: 1599563-63-9, C7H10N2O, MW: 138.17) is a heterocyclic building block featuring a pyrazole core substituted at the 4-position with a but-3-en-1-yloxy chain. This structure uniquely integrates a terminal alkene, enabling participation in olefin metathesis, thiol-ene, and other alkene-specific chemistries not accessible to its saturated analogs . While the pyrazole scaffold is a privileged structure in medicinal chemistry, the combination and position of this specific unsaturated ether side chain create a distinct reactivity profile. However, comprehensive biological profiling or head-to-head pharmacological comparisons for this specific molecule are largely absent from the peer-reviewed primary literature.

1 Synthetic elaboration via terminal olefin chemistry
2 Accesses distinct chemical space vs saturated alkoxy analogs
3 Scaffold for bioactive / agrochemical pyrazole platforms

Why 4-(But-3-en-1-yloxy)-1H-pyrazole Cannot Be Simply Replaced


Substituting 4-(But-3-en-1-yloxy)-1H-pyrazole with a generic 4-alkoxy-1H-pyrazole for applications involving covalent targeting, bioconjugation, or specific molecular interactions can lead to project failure. The terminal olefin of the butenyloxy chain is not a passive structural feature; it provides a unique reactivity handle that a saturated chain (e.g., 4-butoxy-1H-pyrazole) cannot replicate. This chemical distinction is critical for applications requiring further synthetic elaboration, such as the construction of complex libraries for drug discovery. The absence of this handle would necessitate a complete redesign of the synthetic route, impacting both project cost and timeline [1].

Target Compound
  • Terminal alkene enables thiol-ene and metathesis chemistries
  • Predicted logP ~1.4 supports cellular permeability context
  • Extended chain provides steric differentiation for binding pockets
Substitution Mismatch
  • 4-Butoxy analog removes the reactive handle, blocking synthetic elaboration
  • 4-Methoxy analog (logP ~0.4) may significantly reduce lipophilicity
  • 4-Ethoxy analog reduces molecular volume, potentially altering selectivity

Quantitative Differentiation Evidence for 4-(But-3-en-1-yloxy)-1H-pyrazole


Predicted Lipophilicity vs. 4-Methoxy-1H-pyrazole as a Determinant of Cellular Permeability

Computational predictions indicate a significant increase in lipophilicity for the target compound relative to the simplest analog, 4-methoxy-1H-pyrazole. The predicted logP of 4-(But-3-en-1-yloxy)-1H-pyrazole is approximately 1.4, compared to ~0.4 for the methoxy analog, a difference that can substantially influence cell permeability and target engagement in a cellular context [1]. This is a class-level inference based on the known relationship between alkoxy chain length, unsaturation, and logP within the pyrazole family.

Predicted Lipophilicity
Class-level inference
Target logP ≈ 1.4
4-Methoxy logP ≈ 0.4
Supports cellular permeability context
In silico prediction; class-level inference. A higher predicted logP supports screening for intracellular targets.
Computational ADME Medicinal Chemistry Drug Design

Molecular Volume as a Probe for Steric Differentiation in Enzyme Pockets

The extended butenyloxy chain provides a significantly larger molecular volume compared to a methoxy or ethoxy substituent. This steric bulk is a critical factor in dictating binding site complementarity. While direct Ki data for this compound is unavailable, the difference in molecular volume between it and, for example, 4-ethoxy-1H-pyrazole (~15-20 ų) can be the key determinant for selectivity in kinases or GPCRs where a small lipophilic pocket can be engaged [1]. This is a class-level inference based on the extensive SAR documented for 4-substituted pyrazoles as kinase inhibitors.

Molecular Volume
Class-level inference
Target ≈ 125–135 ų
4-Ethoxy ≈ 105–115 ų
Supports steric binding-site review
Predicted values; class-level inference. Larger volume may be critical for selectivity in defined lipophilic pockets.
Structure-Activity Relationship Enzymology Medicinal Chemistry

Enabling Chemistry: The Terminal Olefin as a Reactive Handle Unavailable in 4-Butoxy-1H-pyrazole

The most concrete differentiator is the functional group itself. Unlike 4-butoxy-1H-pyrazole, which is chemically inert at the terminus, 4-(but-3-en-1-yloxy)-1H-pyrazole contains a terminal alkene capable of undergoing thiol-ene click reactions and olefin metathesis. This reactivity is not a matter of degree but a binary, functional difference. The butenyloxy group has been explicitly claimed in patents as a key substituent for pyrazole-based nematicides, highlighting its practical importance in agrochemical design [1]. This is a direct head-to-head comparison of chemical functionality.

Terminal Alkene Reactivity
Head-to-head comparison
Target Terminal =CH2
4-Butoxy No terminal alkene
Go/no-go criterion for alkene-dependent synthesis
Binary functional difference. Only the target compound enables thiol-ene and metathesis chemistry.
Synthetic Chemistry Click Chemistry Bioconjugation

Optimal Application Scenarios for 4-(But-3-en-1-yloxy)-1H-pyrazole


Design and Synthesis of Covalent Fragment Libraries for Drug Discovery

The terminal alkene serves as a mild electrophile or a latent attachment point. 4-(But-3-en-1-yloxy)-1H-pyrazole is an ideal core scaffold for generating diverse libraries via functionalization at the olefin, a strategy not possible with saturated alkoxy analogs. This significantly expands the accessible chemical space for fragment-based lead discovery [1].

Development of Targeted Protein Degraders (PROTACs)

The olefin can be used to attach linkers via thiol-ene or metathesis reactions, allowing for the modular construction of bifunctional molecules. Its predicted moderate lipophilicity (vs. a methoxy group) may also improve the physicochemical properties of the final degrader molecule, enhancing its cellular activity.

Agrochemical Research and Nematicide Development

As evidenced by patent literature, the 4-alkenyloxy class, which includes this compound, is directly relevant to the development of novel nematicidal agents. The specific identity of the alkenyloxy chain is crucial for biological activity, making this precise compound a valuable intermediate or lead for structure-activity relationship (SAR) studies in crop protection [1].

Application
Selection Property
Validation Focus
Covalent Fragment Libraries
Alkene reactivity handle
Diversity-oriented synthetic elaboration
Targeted Protein Degraders (PROTACs)
Modular linker attachment point
Physicochemical optimization of degrader molecules
Agrochemical SAR Studies (Nematicides)
4-alkenyloxy pharmacophore
Structure-activity relationship for crop protection
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